molecular formula C20H40NO8P B2489995 1,2-Dihexanoyl-sn-glycero-3-phosphocholine CAS No. 34506-67-7

1,2-Dihexanoyl-sn-glycero-3-phosphocholine

Cat. No. B2489995
CAS RN: 34506-67-7
M. Wt: 453.513
InChI Key: DVZARZBAWHITHR-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dihexanoyl-sn-glycero-3-phosphocholine (DHPC-C6) is a synthetic phospholipid containing the short-chain (6:0) caproic acid inserted at the sn-1 and sn-2 positions . It is a substrate for phospholipase C isolated from B. cereus as well as phospholipase A2 isolated from A. halys blomhoffi and N. naja atra snake venom . DHPC is commonly used in the generation of micelles, liposomes, and other types of artificial membranes .


Molecular Structure Analysis

The empirical formula of 1,2-Dihexanoyl-sn-glycero-3-phosphocholine is C20H40NO8P . Its molecular weight is 453.51 . The structure includes a glycerol backbone with two hexanoyl (caproic acid) chains attached at the sn-1 and sn-2 positions, and a phosphocholine group at the sn-3 position .


Physical And Chemical Properties Analysis

1,2-Dihexanoyl-sn-glycero-3-phosphocholine is a solid substance that is white to off-white in color . It is soluble in DMF (> 20 mg/ml), DMSO (> 7 mg/ml), and ethanol (> 30 mg/ml). It is also soluble in PBS (pH 7.2) at > 250 μg/ml . It is typically stored at -20°C .

Scientific Research Applications

Safety and Hazards

1,2-Dihexanoyl-sn-glycero-3-phosphocholine is classified as Acute Tox. 3 Inhalation, Acute Tox. 4 Oral, Aquatic Chronic 3, Carc. 2, Eye Irrit. 2, Repr. 2, Skin Irrit. 2, STOT RE 1, STOT SE 3 . It is hazardous if swallowed, inhaled, or in contact with skin and eyes . It may cause cancer and damage to organs through prolonged or repeated exposure . It is harmful to aquatic life with long-lasting effects .

Mechanism of Action

Target of Action

1,2-Dihexanoyl-sn-glycero-3-phosphocholine, also known as a phosphatidylcholine , is a type of phospholipid that plays a crucial role in the formation of cell membranes. It primarily targets cell membranes and lipid bilayers, where it contributes to their structural integrity .

Mode of Action

This compound acts as a surfactant, reducing surface tension and facilitating the formation of micelles, liposomes, and other types of artificial membranes . By integrating into cell membranes, it influences their fluidity and permeability, affecting the transport of substances in and out of cells .

Biochemical Pathways

1,2-Dihexanoyl-sn-glycero-3-phosphocholine is involved in lipid metabolism and membrane biosynthesis . It can be metabolized by various enzymes, including phospholipases , which can cleave the compound to produce other bioactive lipids. These lipids can then participate in various signaling pathways, influencing cellular functions .

Pharmacokinetics

The pharmacokinetics of 1,2-Dihexanoyl-sn-glycero-3-phosphocholine are largely dependent on its formulation and route of administration. As a lipophilic compound, it is expected to have good absorption and distribution profiles when administered orally or intravenously . .

Result of Action

The incorporation of 1,2-Dihexanoyl-sn-glycero-3-phosphocholine into cell membranes can alter their properties, potentially influencing cellular processes such as signal transduction, protein localization, and vesicular transport . Additionally, the metabolites produced from this compound can have various biological effects, depending on the specific pathways they are involved in .

Action Environment

The action of 1,2-Dihexanoyl-sn-glycero-3-phosphocholine can be influenced by various environmental factors. For instance, the presence of other lipids can affect its integration into cell membranes . Additionally, factors such as pH and temperature can influence its stability and efficacy .

properties

IUPAC Name

[(2R)-2,3-di(hexanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40NO8P/c1-6-8-10-12-19(22)26-16-18(29-20(23)13-11-9-7-2)17-28-30(24,25)27-15-14-21(3,4)5/h18H,6-17H2,1-5H3/t18-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZARZBAWHITHR-GOSISDBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40NO8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dihexanoyl-sn-glycero-3-phosphocholine

CAS RN

34506-67-7
Record name L-α-Phosphatidylcholine, dicaproyl
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